molecular formula C12H18BrN3 B13731951 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline

5-Bromo-2-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B13731951
M. Wt: 284.20 g/mol
InChI Key: FDVREGYOWVCVTH-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethylpiperazin-1-yl)aniline is a synthetic organic compound serving as a valuable chemical building block and intermediate in research, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates both an aniline group and a substituted piperazine, a nitrogen-containing heterocycle that is frequently employed to optimize the physicochemical properties and potency of bioactive molecules . This compound is strategically designed for further synthetic elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure . Simultaneously, the 4-ethylpiperazine moiety is a common pharmacophore found in many approved drugs and biologically active compounds, where it often contributes to solubility and target interaction profiles . The aniline group can be utilized in condensation reactions to form imines or amides, making this reagent a versatile scaffold for constructing more complex chemical entities. As a piperazine-containing scaffold, its primary research value lies in the development of potential therapeutic agents. Piperazine derivatives are prevalent in drugs targeting a wide range of conditions, including anticancer agents and central nervous system (CNS) disorders . Researchers can use this compound to create libraries of molecules for high-throughput screening or to optimize lead compounds in hit-to-lead campaigns. Specific applications referenced in scientific literature for highly similar compounds include serving as precursors in the synthesis of lapatinib-derived anti-trypanosomal agents . Disclaimer: This product is intended for research purposes and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic use. The safety data for this compound may not be fully characterized, and researchers should consult relevant safety documentation and handle it with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

5-bromo-2-(4-ethylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3

InChI Key

FDVREGYOWVCVTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

Sophisticated Synthetic Methodologies and Mechanistic Pathway Elucidation for 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic precursors. ias.ac.in

Analysis of the Bromoaniline Core Functionalization

The target molecule features a 1,2,4-trisubstituted benzene (B151609) ring. The primary disconnection strategy involves the C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a 5-bromo-2-aminophenyl cation (or an equivalent thereof) and the N-ethylpiperazine nucleophile.

The corresponding synthetic precursors would be a doubly activated bromoaniline derivative, such as 2,4-dibromoaniline (B146533) or 1,4-dibromo-2-nitrobenzene (B110544), and N-ethylpiperazine. The challenge in functionalizing the bromoaniline core lies in controlling the regioselectivity. The amino group is a strong ortho-, para-director, while the bromine is a deactivating ortho-, para-director. In a precursor like 4-bromo-2-nitroaniline, the nitro group's strong electron-withdrawing nature deactivates the ring, particularly at the ortho and para positions, influencing the reactivity for subsequent transformations.

A logical retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Disconnection

Exploration of Piperazine Moiety Introduction via N-Arylation Strategies

The formation of the aryl C-N bond is the central challenge in this synthesis. Two principal strategies for this transformation are transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice between these pathways depends on the electronic nature of the aromatic precursor.

Cross-Coupling: This approach, exemplified by the Buchwald-Hartwig amination, is highly versatile and can be applied to non-activated aryl halides. It would involve coupling an aryl halide (like 2,4-dibromoaniline) with N-ethylpiperazine in the presence of a palladium catalyst.

Nucleophilic Aromatic Substitution (SNAr): This method requires the aromatic ring to be electron-deficient. vapourtec.com This is typically achieved by placing a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), ortho or para to the leaving group (in this case, a halogen). vapourtec.comscranton.edu Therefore, a precursor like 1,4-dibromo-2-nitrobenzene would be a suitable substrate for an SNAr reaction with N-ethylpiperazine.

Advanced Synthetic Route Development and Optimization

Developing an efficient synthesis involves selecting the most appropriate methodology and optimizing reaction conditions to maximize yield and purity.

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides. ias.ac.in The reaction is catalyzed by palladium complexes and requires a suitable phosphine (B1218219) ligand and a base. ias.ac.inorganic-synthesis.com For the synthesis of the target compound, this would involve the reaction of a di-substituted aryl bromide with N-ethylpiperazine.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands often providing the best results. ias.ac.innih.gov

Interactive Data Table: Typical Conditions for Buchwald-Hartwig Amination

ParameterDescriptionExamples
Palladium Source The precursor for the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst and facilitates the reaction steps.BINAP, XPhos, t-BuXPhos
Base Used to deprotonate the amine, making it a stronger nucleophile.NaOtBu, Cs₂CO₃, K₃PO₄
Solvent A non-polar, aprotic solvent is typically used.Toluene, Dioxane, THF
Temperature Reactions are generally heated to proceed at a reasonable rate.80-110 °C

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway for N-arylation. vapourtec.com This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. vapourtec.com For the reaction to be feasible, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. scranton.edu

A plausible SNAr route to 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline would start with 1,4-dibromo-2-nitrobenzene. The nitro group strongly activates the halogen at the C1 position for substitution.

The proposed reaction sequence is:

SNAr Reaction: 1,4-dibromo-2-nitrobenzene is reacted with N-ethylpiperazine. The piperazine nitrogen acts as the nucleophile, displacing the bromide at the position ortho to the nitro group.

Reduction: The resulting nitro-intermediate, 1-(4-bromo-2-nitrophenyl)-4-ethylpiperazine, is then reduced to the corresponding aniline (B41778). Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Interactive Data Table: Proposed SNAr Synthetic Route

StepReactantsReagents/ConditionsProduct
1 1,4-Dibromo-2-nitrobenzene, N-EthylpiperazineBase (e.g., K₂CO₃), Solvent (e.g., DMSO, DMF), Heat1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
2 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazineReducing agent (e.g., SnCl₂, HCl)This compound

Multi-Step Conversions from Commercially Available Precursors

Combining the principles of retrosynthesis and the available synthetic methods allows for the design of a complete multi-step synthesis from simple starting materials. libretexts.org A robust pathway often involves functional group interconversions to set up the key bond-forming reactions. uva.nl

An optimized multi-step synthesis could proceed as follows, utilizing the SNAr pathway which is often high-yielding and avoids costly metal catalysts.

Interactive Data Table: Detailed Multi-Step Synthesis Pathway

StepTransformationStarting MaterialReagents and ConditionsIntermediate/Product
1 Nitration1,4-DibromobenzeneHNO₃, H₂SO₄1,4-Dibromo-2-nitrobenzene
2 SNAr Amination1,4-Dibromo-2-nitrobenzeneN-Ethylpiperazine, K₂CO₃, DMSO, 100 °C1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
3 Nitro Group Reduction1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazineFe, NH₄Cl, EtOH/H₂O, RefluxThis compound

This sequence strategically introduces the nitro group to activate the ring for the crucial C-N bond formation via SNAr, followed by a standard reduction to yield the final aniline product.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound presents a significant challenge in controlling regioselectivity, as the starting materials can potentially undergo substitution at multiple positions. A common synthetic route involves the coupling of a substituted aniline or a dihaloarene with 1-ethylpiperazine. For instance, starting from 2,5-dibromoaniline, a regioselective C-N cross-coupling reaction is necessary to introduce the 4-ethylpiperazin-1-yl group at the C2 position, leaving the bromine at the C5 position intact.

The regioselectivity of such reactions is often dictated by the electronic and steric properties of the starting materials and the choice of catalyst and ligands. In dihaloarenes, the relative reactivity of the halogen atoms can be influenced by adjacent functional groups. For instance, in palladium-catalyzed amination reactions, the choice of phosphine ligand can significantly impact which halogen is preferentially substituted. nsf.gov

Stereochemical control would be a crucial consideration if a chiral center were present in the molecule. Although this compound itself is achiral, the synthesis of derivatives with substituents on the piperazine ring could necessitate asymmetric synthesis strategies. Methodologies for the asymmetric synthesis of chiral piperazine derivatives often involve the use of chiral auxiliaries, chiral pool synthesis starting from enantiopure precursors like amino acids, or asymmetric catalysis. nih.govnih.govrsc.org For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a route to chiral disubstituted piperazin-2-ones, which can be further converted to chiral piperazines. dicp.ac.cn

Reaction Condition Profiling and Mechanistic Investigations

The optimization of reaction conditions is paramount for achieving high yield and purity in the synthesis of this compound. This involves a systematic investigation of catalysts, ligands, solvents, temperature, and reaction time.

Impact of Catalytic Systems and Ligand Design on Reaction Efficiency

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds in the synthesis of aryl amines. wikipedia.orgacs.org The efficiency of these reactions is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand.

For the synthesis of this compound, a likely precursor would be a di-halogenated benzene derivative. The choice of ligand in a palladium-catalyzed amination can influence the regioselectivity of the reaction. For instance, sterically hindered biarylphosphine ligands have shown excellent activity and selectivity for a broad range of aryl halides. acs.org The table below illustrates a hypothetical optimization of the catalyst and ligand for the coupling of 2,4-dibromoaniline with 1-ethylpiperazine, aiming for selective substitution at the C2 position.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%) of this compoundRegioisomeric Ratio (C2:C4)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene100655:1
2Pd₂(dba)₃BINAPNaOt-BuToluene1007810:1
3Pd₂(dba)₃XPhosK₃PO₄Dioxane11092>20:1
4Pd(OAc)₂RuPhosCs₂CO₃t-Amyl alcohol1008515:1

This table presents hypothetical data for illustrative purposes based on typical outcomes for similar Buchwald-Hartwig amination reactions.

Solvent Effects and Temperature Control in Chemical Transformations

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even selectivity. In the context of Buchwald-Hartwig amination, common solvents include toluene, dioxane, and THF. acsgcipr.org The polarity of the solvent can play a crucial role; for instance, nonpolar solvents may favor certain reaction pathways over others. acs.org

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products or decomposition of the catalyst. A temperature optimization study is often necessary to find the optimal balance between reaction rate and selectivity.

The following table illustrates a hypothetical study on the effect of solvent and temperature on the yield of this compound.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene802460
2Toluene1101275
3Dioxane802470
4Dioxane1001090
5DMF1001255 (with side products)

This table presents hypothetical data for illustrative purposes based on general principles of reaction optimization.

Isolation and Characterization of Key Reaction Intermediates

Understanding the reaction mechanism often involves the isolation and characterization of key intermediates. In palladium-catalyzed cross-coupling cycles, intermediates can include oxidative addition complexes, amido complexes, and reductive elimination precursors. While these intermediates are often transient and difficult to isolate, their characterization through techniques like NMR spectroscopy and X-ray crystallography can provide invaluable insights into the reaction pathway. nih.gov For the synthesis of this compound via a Buchwald-Hartwig reaction, a potential intermediate would be a palladium(II) complex where the aryl bromide has undergone oxidative addition to the palladium(0) center.

Kinetic Studies of Formation Pathways

Kinetic studies are essential for elucidating the detailed mechanism of a reaction. By measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species, one can determine the rate law and gain insights into the rate-determining step of the reaction. For palladium-catalyzed amination reactions, kinetic studies have been instrumental in understanding the roles of the ligand, base, and additives. nih.govnih.govacs.org Such studies can reveal, for example, whether the oxidative addition of the aryl halide or the reductive elimination of the product is the rate-limiting step. This knowledge is crucial for rationally designing more efficient catalytic systems.

Chemical Reactivity and Functional Group Transformations of 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary aromatic amine, is a highly reactive functional group that directs the molecule's participation in several fundamental organic reactions.

The benzene (B151609) ring of the aniline moiety is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the ring: the amino group (-NH₂), the 4-ethylpiperazin-1-yl group, and the bromine atom.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. byjus.comchemistrysteps.com This donation stabilizes the cationic intermediate (the Wheland intermediate) formed during the attack of an electrophile, particularly when the attack occurs at the ortho and para positions. wikipedia.orglkouniv.ac.in

The substituents on 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline exert competing and complementary directing effects.

Amino Group (-NH₂ at C1): Strongly activating, ortho, para-directing. It directs incoming electrophiles to positions 2, 4, and 6.

4-Ethylpiperazin-1-yl Group (at C2): Activating, ortho, para-directing. It directs incoming electrophiles to positions 1, 3, and 5.

Bromine Atom (-Br at C5): Deactivating but ortho, para-directing. It directs incoming electrophiles to positions 1, 2, 4, and 6.

Considering the positions available for substitution (C3, C4, C6), the directing effects can be summarized. The amino group is the most powerful activating group, and its influence will largely determine the outcome. It strongly favors substitution at position 6 (ortho) and position 4 (para). However, position 4 is blocked by the bromine atom. The bulky 4-ethylpiperazin-1-yl group at position 2 provides significant steric hindrance, making substitution at the adjacent C3 position less likely. Therefore, electrophilic attack is most probable at the sterically accessible C6 position, which is ortho to the strongly activating amino group and para to the bromine atom.

Table 1: Regiochemical Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Target Positions
Amino C1 Strongly Activating ortho, para C2, C4, C6
4-Ethylpiperazin-1-yl C2 Activating ortho, para C1, C3, C5
Bromine C5 Deactivating ortho, para C1, 2, 4, 6

Common EAS reactions include halogenation, nitration, and sulfonation. byjus.comlumenlearning.comyoutube.com However, the strong activating nature of the aniline group can lead to multiple substitutions, and the basicity of the amine can cause complications in acidic reaction conditions (e.g., nitration), where protonation forms a meta-directing anilinium ion. byjus.comchemistrysteps.com

The primary amine of the aniline moiety can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the primary amine with alkyl groups. This can be achieved using alkyl halides, such as bromoethanol, often in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov This process can lead to the formation of secondary and tertiary amines.

N-Acylation: The aniline nitrogen can act as a nucleophile, attacking acyl halides or anhydrides to form amides. This reaction is typically straightforward and is often used to protect the amino group or to introduce new functional moieties. The resulting amide is significantly less basic and less activating towards the aromatic ring than the original amine.

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. nanobioletters.com This reaction typically occurs under mild heating in a suitable solvent like ethanol (B145695) and involves the formation of a C=N double bond. researchgate.netrecentscientific.com

The formation of a Schiff base from the reaction of an aniline derivative with an aldehyde is a common synthetic transformation. internationaljournalcorner.com For instance, reacting this compound with various substituted benzaldehydes would yield a series of corresponding N-benzylidene-5-bromo-2-(4-ethylpiperazin-1-yl)aniline derivatives.

Table 2: Example Aldehydes for Schiff Base Formation

Aldehyde Reactant Potential Schiff Base Product Name
Benzaldehyde N-Benzylidene-5-bromo-2-(4-ethylpiperazin-1-yl)aniline
4-Methoxybenzaldehyde N-(4-Methoxybenzylidene)-5-bromo-2-(4-ethylpiperazin-1-yl)aniline
2-Hydroxybenzaldehyde N-(2-Hydroxybenzylidene)-5-bromo-2-(4-ethylpiperazin-1-yl)aniline

Transformations Involving the Bromine Substituent

The bromine atom at the C5 position is a key functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov The coupling of this compound with various boronic acids would yield biaryl or alkyl-aryl structures. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comorganic-chemistry.org This method is highly effective for synthesizing arylalkynes.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base. wikipedia.orgnih.gov This allows for the introduction of vinyl groups onto the aromatic ring.

Table 3: Overview of Cross-Coupling Reactions for the Bromine Substituent

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂) Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) Aryl-Aryl, Aryl-Alkyl
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) Aryl-Alkyne

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Aryl-Alkene |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, certain conditions can facilitate the replacement of the bromine atom. More common is the transformation of the bromine into other functional groups via exchange reactions.

Halogen Exchange: The bromine atom can be exchanged for an iodine atom in a copper-catalyzed Finkelstein-type reaction. researchgate.net This transformation can be useful as aryl iodides are often more reactive than aryl bromides in subsequent cross-coupling reactions. nrochemistry.com

Halogen-Metal Exchange: The aryl bromide can undergo halogen-metal exchange with organolithium or Grignard reagents to form a highly reactive organometallic intermediate. nih.govorganic-chemistry.org For example, reaction with isopropylmagnesium chloride followed by quenching with an electrophile (like CO₂) can introduce new functional groups, such as a carboxylic acid. This process typically requires low temperatures to avoid side reactions. organic-chemistry.org

Chemical Manipulations of the Piperazine (B1678402) Ring

The piperazine ring in this compound offers a prime site for chemical modification, particularly at the tertiary nitrogen atom. These modifications can significantly influence the compound's physicochemical properties and biological activity.

The lone pair of electrons on the tertiary nitrogen of the ethylpiperazine moiety allows for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation:

N-Acylation:

The piperazine nitrogen can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are typically performed in the presence of a base to neutralize the acid generated. A study on arylpiperazines modified with N-acylated amino acids demonstrated successful acylation at the piperazine nitrogen, leading to a library of compounds with affinity for the 5-HT1A receptor. nih.gov This suggests that similar reactions could be applied to this compound to introduce a wide range of functionalities.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive AminationAldehyde/Ketone, NaBH(OAc)3, DCE, r.t.N-Alkyl piperazine rsc.org
AlkylationAlkyl halide, K2CO3, DMFN-Alkyl piperazine researchgate.net
AcylationN-Acylated amino acid, coupling agentN-Acyl piperazine nih.gov

The piperazine ring is generally stable; however, under specific conditions, ring-opening and ring-closing reactions can occur, leading to significant structural transformations.

Ring-Opening Reactions:

Ring-opening reactions of the piperazine ring in structures analogous to this compound are not commonly reported due to the inherent stability of the six-membered ring. However, ring-opening of related heterocyclic systems, such as those involving 1,4-diazabicyclo[2.2.2]octane (DABCO), has been achieved through reactions with various nucleophiles at high temperatures or through benzyne-induced transformations. rsc.orgresearchgate.net These methods, while not directly applicable to a simple piperazine ring, highlight the possibility of ring cleavage under forcing conditions.

Ring-Closing Reactions (Piperazine Synthesis):

The synthesis of the piperazine ring itself can be achieved through various ring-closing strategies. A common method involves the cyclization of N-substituted diethanolamines with ammonia (B1221849) or primary amines in the presence of a catalyst. nih.gov Other approaches include the palladium-catalyzed cyclization of a propargyl unit with a diamine component and the intramolecular hydroamination of aminoalkenes. organic-chemistry.org A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine followed by catalytic reductive cyclization to form the piperazine ring. nih.gov These synthetic routes are crucial for accessing a diverse range of substituted piperazine precursors that can then be incorporated into the final target molecule.

Design and Synthesis of Analogs for Structure-Property Relationship Studies (e.g., investigating electronic or steric effects of substitutions)

The systematic modification of the this compound scaffold is a key strategy for elucidating structure-property relationships (SPR). By introducing various substituents at different positions, researchers can probe the electronic and steric requirements for desired activities.

Electronic Effects:

The electronic nature of substituents on the aniline ring can significantly impact the compound's properties. Electron-donating groups (EDGs) like methoxy (B1213986) or methyl would increase the electron density on the aromatic ring and the basicity of the aniline nitrogen. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano would decrease the electron density and basicity. These electronic perturbations can influence receptor binding, metabolic stability, and pharmacokinetic profiles. For example, in a series of N-(substituted phenyl)-piperazine-based conjugates, the introduction of lipophilic and electron-withdrawing groups like 3-CF3 on the phenylcarbamoyloxy fragment improved in vitro activity against mycobacteria. mdpi.com

Steric Effects:

The size and shape of substituents can also play a critical role in determining biological activity. Bulky groups can introduce steric hindrance that may either enhance or diminish binding to a biological target. The position of the substituent is also crucial. For instance, in a study of arylpiperazines as 5-HT1A receptor ligands, the nature and position of substituents on the aryl ring were found to be critical for affinity. nih.gov Similarly, variations of the aryl substituent on the piperazine ring within a different scaffold led to potent inhibitors of inflammatory caspases, with an ethylbenzene (B125841) derivative showing low nanomolar potency. sciencegate.app

Synthesis of Analogs:

The synthesis of analogs would typically involve coupling variously substituted anilines with N-ethylpiperazine or its derivatives. Alternatively, different N-alkyl or N-acyl piperazines could be coupled with 5-bromo-2-fluoroaniline, followed by nucleophilic aromatic substitution of the fluorine with the desired amine. The bromine atom on the aniline ring also serves as a handle for further modifications, such as Suzuki or Sonogashira coupling reactions, to introduce a wide array of aryl or alkynyl groups, thereby expanding the chemical space for SPR studies.

Table 2: Potential Analogs of this compound for SPR Studies

Position of VariationType of SubstituentPotential Effect
Aniline Ring (para to Bromo)Electron-donating (e.g., -OCH3, -CH3)Increased basicity of aniline, altered electronic distribution
Aniline Ring (para to Bromo)Electron-withdrawing (e.g., -NO2, -CN)Decreased basicity of aniline, altered electronic distribution
Piperazine N-ethyl groupDifferent alkyl chains (e.g., methyl, propyl)Altered lipophilicity and steric bulk
Piperazine N-ethyl groupAcyl groups (e.g., acetyl, benzoyl)Altered basicity and hydrogen bonding capacity
Bromo positionAryl or heteroaryl groups (via cross-coupling)Introduction of diverse steric and electronic features

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule. For 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline (molecular formula C₁₂H₁₈BrN₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Ion Formula Calculated Exact Mass
[M+H]⁺C₁₂H₁₉BrN₃⁺284.0757

Confirming this exact mass experimentally provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. sdsu.edu

For this compound, the fragmentation is expected to occur at the weakest bonds, particularly around the piperazine (B1678402) ring. xml-journal.net Cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the aniline (B41778) ring are common fragmentation pathways for such structures. researchgate.net

Predicted Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the ethyl group from the piperazine nitrogen would result in a significant fragment.

Cleavage of the piperazine ring: The piperazine ring can fragment in characteristic ways, often leading to the formation of smaller, stable ions. xml-journal.net

Cleavage of the piperazine-aniline bond: The bond between the aniline ring and the piperazine nitrogen can cleave, separating the two main structural motifs.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Structure/Loss
284.08255.05[M+H - C₂H₅]⁺
284.08198.98/200.98[Br-C₆H₄-NH₂]⁺ fragment
284.08113.11[Ethylpiperazine]⁺ fragment
284.0884.08[C₅H₁₀N]⁺ fragment from piperazine ring
284.0856.06[C₃H₆N]⁺ fragment from piperazine ring

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.

Ionization Techniques (ESI, APCI) and Their Applicability

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical for successfully analyzing a molecule like this compound, which possesses moderate polarity and thermal stability. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most suitable soft ionization methods for this purpose.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer. For this compound, the presence of basic nitrogen atoms in the aniline and piperazine rings makes it highly susceptible to protonation in a slightly acidic solution. Therefore, ESI in positive ion mode would be highly effective, primarily generating the protonated molecule, [M+H]⁺. This allows for the direct determination of the monoisotopic mass. The isotopic pattern created by the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two prominent peaks for the [M+H]⁺ ion, separated by two mass units, providing a clear signature for the presence of bromine.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique that is well-suited for molecules of moderate polarity that are less amenable to ESI. In APCI, the sample solution is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecule through gas-phase chemical reactions. Like ESI, APCI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it a robust alternative to ESI for confirming the molecular weight of this compound. The choice between ESI and APCI often depends on the solvent system and the specific instrumentation, but both are highly applicable for generating the intact molecular ion of this compound.

The table below summarizes the expected primary ions for this compound (C₁₂H₁₉BrN₄) using these techniques.

Ionization TechniquePredicted IonIsotope (Br)Calculated m/z
ESI / APCI[M+H]⁺⁷⁹Br299.0917
ESI / APCI[M+H]⁺⁸¹Br301.0896
ESI / APCI[M+Na]⁺⁷⁹Br321.0736
ESI / APCI[M+Na]⁺⁸¹Br323.0715

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. When exposed to infrared radiation, the covalent bonds in this compound will absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, wagging).

The key functional groups and their expected absorption regions are:

Aniline N-H Group: The primary amine (-NH₂) on the aromatic ring will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring: The substituted benzene (B151609) ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the ring (1,2,4-trisubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

Piperazine and Ethyl Groups: The aliphatic C-H bonds in the ethyl and piperazine moieties will produce strong stretching absorption bands in the 2850-2970 cm⁻¹ region.

C-N Bonds: The aryl C-N stretching vibration (aniline) and the alkyl C-N stretching vibrations (piperazine) will be visible in the 1250-1360 cm⁻¹ region.

C-Br Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which can confirm the presence of the bromine substituent.

The following table outlines the predicted FT-IR absorption bands for the key functional groups in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Primary Amine (-NH₂)N-H Scissoring (Bend)1600 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Aliphatic Groups (-CH₂, -CH₃)C-H Stretch2850 - 2970
Aryl C-NC-N Stretch1250 - 1360
Alkyl C-NC-N Stretch1020 - 1250
Substituted BenzeneC-H Out-of-plane Bend800 - 900
Bromo-ArylC-Br Stretch500 - 600

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic C=C Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring often gives a very strong and sharp signal in the Raman spectrum, providing clear evidence of the aromatic core.

C-Br Stretching: The carbon-bromine bond, being highly polarizable, is expected to yield a distinct and easily identifiable signal in the low-frequency region of the Raman spectrum.

Skeletal Vibrations: The carbon skeleton of the piperazine ring and the ethyl group would also produce characteristic signals that complement the FT-IR data.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is dominated by its chromophore, the substituted aniline ring. The presence of the amino group (-NH₂), an auxochrome with lone pair electrons, and the bromine atom, which also has lone pairs, significantly influences the electronic transitions of the benzene ring.

The expected transitions are:

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring. For substituted benzenes, these typically result in strong absorption bands. The primary band (analogous to the E₂ band in benzene) is expected around 200-220 nm, while the secondary band (analogous to the B band in benzene), which shows more fine structure, is expected at longer wavelengths, likely around 240-260 nm.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or bromine atoms) to an anti-bonding π* orbital of the aromatic ring. The amino group's lone pair electrons are conjugated with the ring, leading to a significant red shift (shift to longer wavelength) of the absorption maximum (λ_max) compared to unsubstituted benzene. This charge-transfer character results in a strong absorption band, likely appearing above 280 nm.

Solvatochromism is the phenomenon where a substance's absorption spectrum (and thus its color) changes with the polarity of the solvent. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarity (e.g., hexane, dichloromethane, ethanol (B145695), water) can provide valuable information about the nature of its electronic transitions and the difference in dipole moment between its ground and excited states.

Positive Solvatochromism (Bathochromic Shift): For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Negative Solvatochromism (Hypsochromic Shift): For n → π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift to shorter wavelengths. This is because the non-bonding electrons on the nitrogen atom can form hydrogen bonds with protic solvents (like ethanol or water), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Observing these shifts would allow for the definitive assignment of the absorption bands and provide a deeper understanding of the molecular orbital interactions within this complex aniline derivative.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformational arrangement of the molecule, which is critical for understanding its chemical properties and potential biological activity.

The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality, single crystals of sufficient size and regularity. For organic molecules like this compound, a common and effective method for crystal growth is the slow evaporation of a saturated solution. nih.gov The compound is dissolved in a suitable solvent, such as ethanol, methanol, or acetone, and the solution is allowed to evaporate slowly in a controlled environment, leading to the gradual formation of well-ordered crystals. nih.gov

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a low temperature, typically around 100-170 K, to minimize thermal vibrations of the atoms. mdpi.com Data collection is performed using a focused beam of monochromatic X-rays, commonly from a Mo Kα radiation source (λ = 0.71073 Å). mdpi.com As the crystal is rotated, a series of diffraction patterns are collected on a detector. growingscience.com Sophisticated software is then used to integrate the intensities of the thousands of measured reflections, which are subsequently used to solve and refine the crystal structure. growingscience.com

Table 1: Representative Crystallographic Data Collection and Refinement Parameters
ParameterIllustrative Value
Empirical FormulaC₁₃H₁₈BrN₃
Formula Weight296.21 g/mol
Temperature150(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.531(3) Å
b8.875(2) Å
c15.246(4) Å
α90°
β105.34(1)°
γ90°
Volume1378.1(6) ų
Z (Molecules per unit cell)4
Calculated Density1.428 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05

Note: The data presented in this table are hypothetical and serve as a representative example for a compound of this class, based on typical values for similar organic molecules. mdpi.commdpi.com

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a network of non-covalent intermolecular interactions, which collectively determine the stability of the crystal lattice. bohrium.com Key interactions in such structures include van der Waals forces, hydrogen bonds, and halogen bonds. researchgate.net

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Contact TypePercentage Contribution (%)Description
H···H45 - 55%Represents the most significant contribution, typical for organic molecules. nih.gov
Br···H/H···Br15 - 25%Indicates significant halogen-hydrogen bonding and van der Waals contacts. nih.gov
C···H/H···C8 - 12%Arise from contacts involving the aromatic and aliphatic C-H groups.
N···H/H···N5 - 10%Corresponds to hydrogen bonding involving the aniline and piperazine nitrogens.
C···C2 - 5%May indicate the presence of π-π stacking interactions between aromatic rings. nih.gov
Others< 5%Includes minor contacts such as Br···C, Br···N, etc.

Note: The percentages are representative ranges based on published analyses of similar bromo-aromatic compounds and are for illustrative purposes. nih.govnih.gov

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for quantifying the main component as well as any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are complementary methods used for these purposes.

Reversed-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of non-volatile organic compounds like this compound. researchgate.netrsc.org The technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica (B1680970) column) and a polar mobile phase. nih.gov

For analysis, a sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of the main peak from any impurities. nih.gov A photodiode array (PDA) or UV detector is commonly used for detection, set at a wavelength where the analyte exhibits strong absorbance. rsc.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample. researchgate.net

Table 3: Typical HPLC Method Parameters for Purity Analysis
ParameterCondition
Instrumentation HPLC system with quaternary pump, autosampler, and PDA/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Note: These parameters represent a standard starting point for method development for substituted anilines and may require optimization. nih.govsemanticscholar.org

While HPLC is ideal for the main compound, GC-MS is a superior technique for the identification and quantification of volatile or semi-volatile impurities and residual solvents that may be present from the synthesis. auburn.edursc.org In the synthesis of this compound, potential volatile byproducts could include unreacted starting materials or side-products from the piperazine chemistry. tsijournals.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. tsijournals.com The column, often coated with a nonpolar stationary phase like 5% phenyl polysiloxane, separates the volatile components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. rsc.org

Table 4: Representative GC-MS Conditions for Volatile Impurity Profiling
ParameterCondition
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole)
Column DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu

Note: These conditions are typical for the general screening of volatile and semi-volatile organic compounds and serve as a robust starting point. rsc.orgtsijournals.com

Computational and Theoretical Investigations of 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational to modern computational chemistry. DFT is widely used due to its favorable balance of accuracy and computational cost. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline, a typical approach would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. researchgate.netresearchgate.net

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net For a flexible molecule like this compound, which contains a rotatable ethyl group and a piperazine (B1678402) ring, conformational analysis is crucial. This involves identifying various stable conformers (different spatial arrangements of atoms) and determining their relative energies to find the global minimum energy structure. umn.edu The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for Geometry Optimization.
Parameter TypeSpecific Atoms InvolvedCalculated Value
Bond LengthC-BrIllustrative Value (Å)
Bond LengthC-N (Aniline)Illustrative Value (Å)
Bond LengthC-N (Piperazine)Illustrative Value (Å)
Bond AngleC-C-N (Aniline)Illustrative Value (°)
Dihedral AngleC-C-N-C (Aniline-Piperazine)Illustrative Value (°)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a central part of this analysis.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.gov

Molecular Orbitals: Analysis of the spatial distribution of the HOMO and LUMO reveals where the molecule is most likely to donate or accept electrons. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atoms, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) Surface: The MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, negative potential would be expected around the nitrogen atoms and the bromine atom, while positive potential would be found near the hydrogen atoms of the amino group. researchgate.netresearchgate.net

Table 2: Key Electronic Structure Parameters.
ParameterDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular OrbitalIllustrative Value (eV)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIllustrative Value (eV)
Energy Gap (ΔE)ELUMO - EHOMOIllustrative Value (eV)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts are derived. These predicted shifts are invaluable for assigning signals in experimental spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically corrected using a scaling factor. researchgate.net The analysis helps in assigning specific vibrational modes, such as N-H stretching of the aniline group, C-Br stretching, and various vibrations of the piperazine and aromatic rings. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.

Local reactivity is predicted using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net This analysis identifies the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), providing a more detailed picture of reactivity than MEP analysis alone.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular flexibility, and interactions with the surrounding environment. For this compound, MD would be used to explore its conformational landscape more exhaustively than static calculations, revealing how the piperazine ring and ethyl group move and interact under realistic conditions.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box. nih.govresearchgate.net This approach allows for the investigation of how hydrogen bonding and other intermolecular forces between the solute and solvent affect the conformation and dynamics of this compound. The results would provide a more realistic model of the molecule's behavior in solution, which is crucial for understanding its properties in biological or chemical systems. researchgate.net

Ligand-Protein Interaction Dynamics at the Atomic Level (Theoretical)

While molecular docking provides a static snapshot of a ligand binding to a protein, the reality is a dynamic process. nih.gov Ligand-protein interaction dynamics are theoretically explored using methods like molecular dynamics (MD) simulations. An MD simulation would model the movement of every atom in the this compound-protein complex over time, typically on the scale of nanoseconds to microseconds.

This simulation provides insights into:

Conformational Stability: How the ligand's orientation and the protein's binding pocket conformation change over time.

Interaction Persistence: The stability and duration of key non-covalent interactions, such as hydrogen bonds or halogen bonds.

Solvent Effects: The role of water molecules in mediating or disrupting the binding of the ligand.

Binding Free Energy: Calculation of the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

By simulating the dynamic behavior, researchers can validate the binding poses predicted by docking and gain a deeper understanding of the energetic and structural factors that govern the recognition and binding of this compound to its biological target. nih.gov

Molecular Docking and Target Interaction Hypothesis Generation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. neliti.commdpi.com For this compound, this process would involve computationally placing the molecule into the three-dimensional structure of a potential protein target to generate and score various binding poses. The results are used to formulate hypotheses about how the molecule might interact with and modulate the function of the protein. neliti.com Studies on other bromo aniline derivatives have successfully used molecular docking to predict binding modes and correlate docking scores with inhibitory activity. researchgate.netsciencescholar.us

The initial step in a docking study is to define the binding site on the target protein. If other ligands for the target are known, their established binding pocket is typically used. For instance, in docking studies of bromo aniline derivatives against the HSP90 chaperone, the known inhibitor binding site was used to guide the simulation. neliti.comresearchgate.net If the target is novel or the binding site is unknown, computational algorithms can be employed to predict potential pockets based on surface topology and physicochemical properties.

Molecular recognition is governed by principles of steric and electronic complementarity. A successful binding hypothesis for this compound would demonstrate that its size, shape, and chemical features favorably match those of the predicted binding site.

The binding affinity of a ligand is determined by the sum of its non-covalent interactions with the protein. For this compound, several key interactions would be investigated:

Hydrogen Bonding: The aniline moiety (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the ethylpiperazine ring can act as hydrogen bond acceptors. Docking simulations would identify potential hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone. neliti.com

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. This is an interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic atom, such as the oxygen of a carbonyl group in the protein backbone. researchgate.net Crystallographic studies of other brominated aromatic compounds have confirmed the presence of short intermolecular bromine contacts, indicative of halogen bonding. nih.gov

Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions contribute significantly to the stability of the ligand in the binding pocket.

Table 1: Potential Non-Covalent Interactions of this compound
Interaction TypeFunctional Group on LigandPotential Protein Partner (Amino Acid Residues)
Hydrogen Bond (Donor)Aniline (-NH2)Aspartic Acid, Glutamic Acid, Serine, Threonine
Hydrogen Bond (Acceptor)Piperazine NitrogensSerine, Threonine, Asparagine, Glutamine, Histidine
Halogen Bond (Donor)Bromo group (-Br)Backbone Carbonyl Oxygen, Serine/Threonine Hydroxyl
Pi-Pi StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsEthyl group, Piperazine ringAlanine, Valine, Leucine, Isoleucine, Methionine

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For a series of active compounds based on the 2-(piperazin-1-yl)aniline scaffold, a pharmacophore model could be generated. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

This model serves two primary purposes:

Rational Drug Design: It provides a blueprint for designing new molecules with improved affinity and selectivity.

Virtual Screening: The pharmacophore can be used as a 3D query to rapidly screen large chemical databases for novel compounds that possess the required features, identifying potential new leads for investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for a chemical series related to this compound, one would first need experimental activity data (e.g., IC50 values) for a set of structurally similar molecules.

The goal of QSAR is to create a predictive model that can estimate the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors for each compound in the series. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling
Descriptor ClassExamplesInformation Encoded
Physicochemical LogP, Molar Refractivity (MR), Polar Surface Area (PSA)Hydrophobicity, size, polarity
Electronic Dipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
3D-Descriptors Van der Waals Volume, Solvent Accessible Surface AreaMolecular shape and size in 3D space

Following descriptor calculation, a process of feature selection is undertaken. Given that thousands of descriptors can be calculated, it is crucial to identify the subset that is most highly correlated with biological activity. This step prevents overfitting and results in a more robust and interpretable model. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to build the final QSAR equation that links the selected descriptors to the observed activity. nih.gov

Statistical Validation of Predictive Models

The reliability and predictive power of any computational model, such as a Quantitative Structure-Activity Relationship (QSAR) model developed for this compound and its analogs, are contingent upon rigorous statistical validation. basicmedicalkey.com This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Validation is typically categorized into internal and external procedures, which assess the model's robustness and its predictive capability, respectively. basicmedicalkey.com

A crucial step in ensuring a model's validity is the Y-randomization test, which checks for chance correlations. nih.govacs.org This involves rebuilding the model multiple times with the dependent variable (e.g., biological activity) randomly shuffled. A valid model should have significantly lower statistical metrics (R² and Q²) for the randomized models compared to the original model. uni-bayreuth.de

Internal Validation

Internal validation assesses the stability and robustness of a model using the training data from which it was generated. derpharmachemica.com A widely used method for internal validation is cross-validation. The leave-one-out (LOO) cross-validation procedure is a common technique where one compound is removed from the training set, and the model is rebuilt using the remaining compounds. dataaspirant.commedium.com The activity of the removed compound is then predicted by the new model. This process is repeated until every compound has been left out once. medium.com The predictive ability of the model is then quantified by the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good model robustness. nih.gov

For a hypothetical QSAR model developed for this compound and its analogs, the internal validation results are presented below.

ParameterValueDescription
R² (Coefficient of Determination)0.85Measures the goodness-of-fit of the model to the training data.
Q² (Cross-Validated R²)0.75Measures the internal predictive ability of the model.
Standard Deviation of Error of Prediction (SDEP)0.35Indicates the average error in the predicted values during cross-validation.

External Validation

External validation is a critical step to evaluate the ability of the QSAR model to predict the biological activity of an independent set of compounds that were not used during the model development. derpharmachemica.com For this purpose, the initial dataset is typically split into a training set (usually 70-80% of the data) to build the model and a test set (20-30% of the data) to validate it. The model's performance on the test set is evaluated using several statistical metrics, such as the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) is indicative of a model with good predictive power. nih.gov

The results of the external validation for the predictive model are summarized in the following table.

ParameterTraining SetTest SetDescription
R²_pred (Predictive R²)N/A0.82Measures the predictive power of the model on an external set.
RMSE (Root Mean Square Error)0.300.33Represents the standard deviation of the prediction errors.
MAE (Mean Absolute Error)0.250.28Measures the average magnitude of the errors in a set of predictions.

Y-Randomization Test

To further ensure that the developed model is not due to a chance correlation between the descriptors and the biological activity, a Y-randomization test is performed. nih.govresearchgate.net In this test, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. For a robust model, the resulting randomized models are expected to have significantly lower R² and Q² values than the original model. uni-bayreuth.de

The results from a hypothetical Y-randomization test are shown below, demonstrating the model's robustness against chance correlations.

TrialRandomized R²Randomized Q²
Original Model0.850.75
10.12-0.25
20.09-0.31
30.15-0.19
40.11-0.28
50.13-0.22

The consistently low R² and negative Q² values for the randomized models confirm that the statistical significance of the original QSAR model is not a result of chance.

Summary of Statistical Validation

The comprehensive statistical validation of the predictive model for this compound demonstrates its robustness, reliability, and predictive accuracy. The high values for internal and external validation metrics, combined with the successful outcome of the Y-randomization test, provide strong evidence for the model's utility in predicting the activity of novel compounds within its applicability domain. basicmedicalkey.com

Validation TypeMetricValueInterpretation
Internal Validation0.85Excellent goodness-of-fit
Q² (LOO)0.75High robustness and internal predictivity
External ValidationR²_pred0.82Strong external predictive power
Chance CorrelationY-RandomizationPassedModel is not a result of chance correlation

Mechanistic Studies of Biological Interactions of 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline and Its Analogs in Vitro and Cellular Focus, Excluding Clinical Data

Molecular Target Identification and Binding Assays (In Vitro)

The initial steps in characterizing the biological activity of 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline and its related structures involve direct in vitro assays with purified molecular targets. These studies are crucial for identifying specific enzymes or receptors that bind to these compounds and for quantifying the affinity and nature of these interactions.

Receptor Binding Affinity Studies

While comprehensive receptor binding profiles for this compound are not extensively detailed in the available literature, studies on analogous compounds containing the 4-aryl-piperazin-1-yl moiety have demonstrated significant affinity for specific G-protein coupled receptors. For instance, a series of heterocyclic analogues featuring a substituted piperazine (B1678402) ring showed high affinity and selectivity for the dopamine (B1211576) D3 receptor, indicating that this scaffold is capable of potent interactions within receptor binding pockets.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., urease, SARS-CoV-2 protease, SIRT6, ULK1)

Analogs of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, notably SIRT6 and ULK1.

SIRT6 Inhibition: A close analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) (referred to as compound 6d in studies), has emerged as a potent inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase. nih.govbohrium.com In a Fluor de Lys (FDL) assay, this compound demonstrated an IC50 value of 4.93 μM against SIRT6. nih.govresearchgate.netsci-hub.st Importantly, this inhibition was highly selective; the compound showed no significant activity against other histone deacetylases, including SIRT1-3 and HDAC1-11, at concentrations up to 200 µM. nih.govbohrium.comsci-hub.st

ULK1 Inhibition: Another analog, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), has been identified as a strong inhibitor of UNC-51-like kinase 1 (ULK1), a crucial initiator of the autophagy process. nih.govresearchgate.net This compound was found to potently inhibit ULK1 kinase activity, thereby blocking the autophagy pathway. nih.govresearchgate.net Mechanistic studies suggest its inhibitory effects are competitive with ATP. nih.gov The inhibition of ULK1 by this class of compounds represents a key mechanism for their observed anticancer effects. nih.govnih.gov

While the core structure is of interest for various therapeutic targets, specific inhibitory data for this compound or its direct analogs against urease and SARS-CoV-2 proteases are not prominently featured in the reviewed scientific literature.

Compound NameTarget EnzymeAssay TypeIC50 Value (μM)Selectivity Notes
5-(4-Methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.93No activity against SIRT1-3 and HDAC1-11 up to 200 µM. nih.govsci-hub.st
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amineULK1Kinase AssayData not specifiedPotent inhibitory activity demonstrated against ULK1 kinase. nih.gov

Protein-Ligand Interaction Characterization via Biophysical Techniques (e.g., SPR, ITC)

To confirm direct binding and characterize the thermodynamics and kinetics of the interaction between these compounds and their target enzymes, biophysical techniques are employed. For the SIRT6 inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, both Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were used to validate the binding affinity. nih.govbohrium.comresearchgate.net

SPR assays yielded a dissociation constant (KD) value of 9.76 μM, while ITC assays provided a comparable KD value of 10 μM. nih.govresearchgate.netsci-hub.st The congruence of these results from two distinct biophysical methods provides strong evidence of a direct and specific interaction between the compound and the SIRT6 enzyme. bohrium.comresearchgate.net

Compound NameTarget ProteinTechniqueDissociation Constant (KD) (μM)
5-(4-Methylpiperazin-1-yl)-2-nitroanilineSIRT6Surface Plasmon Resonance (SPR)9.76
Isothermal Titration Calorimetry (ITC)10

Cellular Pathway Modulation Investigations (In Vitro)

Following molecular target identification, research progresses to cellular models to understand how these interactions translate into biological effects within a living system. These in vitro studies investigate the modulation of specific signaling pathways and their ultimate impact on cellular processes like proliferation and survival.

Effects on Specific Signaling Cascades in Cell Lines

The enzymatic inhibition observed in vitro leads to predictable downstream effects on cellular signaling pathways.

The SIRT6 inhibitor 5-(4-methylpiperazin-1-yl)-2-nitroaniline, when applied to intact cells, was shown to increase the acetylation levels of histone H3 at lysine (B10760008) 9 (H3K9) and lysine 18 (H3K18) in a dose-dependent manner. bohrium.com This confirms that the compound engages its target in a cellular environment and effectively inhibits its deacetylase activity.

The ULK1 inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated potent anticancer activity in non-small cell lung cancer (NSCLC) A549 cells by simultaneously blocking autophagy and inducing apoptosis. nih.govresearchgate.net The blockade of autophagy was confirmed by observing an increase in the expression of the autophagy substrate p62 and a decrease in the level of beclin-1. researchgate.net Furthermore, broader studies on novel piperazine derivatives have shown that compounds with this scaffold can inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately inducing caspase-dependent apoptosis. nih.govresearchgate.nete-century.us

Evaluation of Cell Cycle Regulation Mechanisms

The antiproliferative effects of these compounds are often linked to their ability to interfere with the normal progression of the cell cycle. The induction of apoptosis by the ULK1 inhibitor analog in A549 cells is a key outcome of its activity. nih.gov Studies on other structurally related compounds containing a piperazinyl moiety have shown a capacity to induce cell cycle arrest. For example, certain derivatives of ciprofloxacin (B1669076) featuring a piperazine substitution were found to cause a dose-dependent arrest at the G2/M phase of the cell cycle in A549 cells. nih.gov This G2/M arrest was mediated through a p53/p21 dependent pathway. nih.gov Similarly, other bromo-substituted heterocyclic compounds have been shown to arrest the cell cycle at the G1 phase. mdpi.com While not directly demonstrated for this compound itself, the collective evidence from its analogs suggests that modulation of cell cycle checkpoints is a likely mechanism contributing to its biological activity.

Induction of Apoptosis or Autophagy Pathways in Cell Models

Studies on compounds structurally related to this compound suggest a potential role in modulating programmed cell death pathways. Specifically, derivatives featuring a 5-bromo-pyrimidine core have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. smolecule.comnih.gov Autophagy is a cellular recycling process that can promote cancer cell survival under stress, and its inhibition can lead to cell death.

One notable analog, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated the ability to block autophagy and simultaneously induce apoptosis in non-small cell lung cancer (NSCLC) A549 cells. smolecule.comnih.gov This dual activity is significant, as it suggests a multi-pronged approach to inhibiting cancer cell proliferation. The inhibition of ULK1 by this analog was confirmed to be a key mechanism in its anticancer effects. smolecule.comnih.gov

Furthermore, other bromo-substituted aniline (B41778) derivatives have shown pro-apoptotic activity. For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was found to induce apoptosis in leukemia cell lines, as evidenced by DNA fragmentation and caspase-3 activation. While the core structure differs, the presence of the bromo-aniline moiety is a common feature that may contribute to this biological activity.

The table below summarizes the effects of an analog of this compound on cellular pathways.

Compound NameCell LineEffect on AutophagyEffect on ApoptosisTarget
5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amineA549InhibitionInductionULK1 smolecule.comnih.gov

Structure-Mechanism Relationship (SMR) Elucidation at the Molecular Level

The relationship between the chemical structure of these compounds and their biological mechanism can be dissected by examining their molecular interactions and identifying key pharmacophoric elements.

Correlation of Structural Features with Specific Molecular Interactions

The various functional groups on the aniline and piperazine rings are crucial for target engagement. The ethyl group on the piperazine ring of this compound likely influences its binding affinity and selectivity for its biological target.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model for ULK1 inhibition, based on derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, has been proposed. smolecule.comnih.gov This model identifies essential features for potent inhibitory activity. The key elements include hydrogen bond donors and acceptors, as well as hydrophobic regions that interact with the enzyme's binding pocket.

For this compound, the key pharmacophoric elements can be hypothesized as:

The bromo-substituted aniline ring: This feature likely provides a crucial anchor point for binding to the target protein.

The piperazine ring: This heterocyclic moiety can participate in hydrogen bonding and may influence the compound's solubility and pharmacokinetic properties.

The ethyl group on the piperazine: This alkyl group can engage in hydrophobic interactions within a specific sub-pocket of the target, enhancing binding affinity.

The table below outlines the potential pharmacophoric elements and their roles.

Pharmacophoric ElementPotential Role in Target Engagement
Bromo-substituted anilineCore binding motif, potential for halogen bonding.
Piperazine ringHydrogen bond acceptor/donor, influences solubility.
Ethyl groupHydrophobic interactions, contributes to binding affinity.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 4 Ethylpiperazin 1 Yl Aniline

Novel Synthetic Methodologies Employing Flow Chemistry or Electrochemistry

The synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline and its derivatives could be significantly advanced by adopting modern synthetic techniques such as flow chemistry and electrochemistry. These methods offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.

Flow Chemistry: Continuous flow processes could enable the multi-step synthesis of active pharmaceutical ingredients with increased efficiency and safety. tue.nl For a compound like this compound, a potential flow synthesis could be designed, possibly starting from the corresponding nitroaromatic precursor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and purity. uc.pt

Electrochemistry: Electrochemical methods offer a green and sustainable alternative for the synthesis of substituted anilines. The electrochemical reduction of nitrobenzenes to their corresponding anilines is a well-established process that can be highly selective and efficient. nih.govacs.orgorientjchem.org Future research could focus on developing a selective electrocatalytic route for the reduction of the nitro-precursor of this compound. This approach would operate at room temperature, likely in aqueous solutions, and would eliminate the need for harsh reducing agents or high-pressure hydrogenation. nih.govacs.org

A comparative overview of potential synthetic approaches is presented in the table below.

Synthetic MethodPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, scalability, precise reaction control, potential for multi-step synthesis. tue.nlDevelopment of a continuous one-flow process, optimization of reaction conditions (temperature, flow rate, catalysts).
Electrochemistry Sustainable, high selectivity, mild reaction conditions, avoids harsh reagents. nih.govacs.orgInvestigation of suitable redox mediators, optimization of electrode materials and electrolytic conditions.

Exploration of Advanced Catalytic Applications of the Compound or its Metal Complexes

The nitrogen atoms in the aniline (B41778) and piperazine (B1678402) moieties of this compound make it a promising ligand for the formation of transition metal complexes. These complexes could exhibit significant catalytic activity in a variety of organic transformations.

Future research should focus on the synthesis and characterization of metal complexes involving this compound with transition metals such as copper, nickel, cobalt, and palladium. researchgate.netresearchgate.netsapub.org The catalytic efficacy of these newly synthesized complexes could then be evaluated in reactions like C-N coupling for the amination of aryl halides, oxidation of alcohols, and other industrially relevant transformations. researchgate.netsciensage.info The electronic and steric properties imparted by the bromo and ethylpiperazinyl substituents could lead to unique catalytic selectivities and efficiencies. researchgate.net

Metal ComplexPotential Catalytic ApplicationResearch Objective
Copper(II) Complex C-N coupling reactions, oxidation reactions. sciensage.infomdpi.comSynthesis and characterization of the complex, evaluation of its catalytic performance in amination and oxidation reactions.
Palladium(II) Complex Cross-coupling reactions (e.g., Suzuki, Heck).Investigation of the complex as a catalyst in carbon-carbon bond-forming reactions.
Nickel(II) Complex Reduction and hydrogenation reactions. sapub.orgExploring the catalytic activity in hydrogenation of unsaturated compounds.
Cobalt(II) Complex Oxidation and radical reactions. researchgate.netsciensage.infoAssessing the potential for catalyzing selective oxidation processes.

Integration into Hybrid Molecular Architectures for Multifunctional Chemical Probes

The structural features of this compound make it an attractive building block for the design of hybrid molecular architectures and multifunctional chemical probes. The aniline group can be readily derivatized, and the piperazine moiety offers a site for conjugation to other functional units.

Future work could involve the strategic incorporation of this compound into larger molecular frameworks to create probes for specific biological targets or for sensing applications. For instance, it could be integrated into structures designed as inhibitors for specific protein families, such as bromodomains, by optimizing its interaction within the binding pocket of the target protein. nih.gov The development of such chemical probes would be invaluable for studying cellular processes and for the discovery of new therapeutic agents. nih.gov

Deeper Theoretical Insights into Excited State Chemistry and Photophysical Properties

A comprehensive understanding of the excited state chemistry and photophysical properties of this compound is currently lacking. Theoretical studies, in conjunction with experimental spectroscopic techniques, could provide valuable insights into its behavior upon photoexcitation.

Future research should employ computational methods, such as time-dependent density functional theory (TD-DFT), to model the electronic transitions and predict the absorption and emission spectra. researchgate.net These theoretical investigations could elucidate the influence of the bromo and ethylpiperazinyl substituents on the photophysical properties. researchgate.net Experimental validation through steady-state and time-resolved spectroscopy would be crucial to correlate the theoretical predictions with actual molecular behavior. Such studies are fundamental for exploring the potential of this compound in applications like organic light-emitting diodes (OLEDs) or as a fluorescent marker.

Development of Advanced Analytical Techniques for Trace Analysis in Research Environments

The ability to detect and quantify this compound at trace levels is essential for its application in various research settings, particularly in biological and environmental studies. The development of sensitive and selective analytical methods is therefore a key area for future investigation.

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a promising approach for the trace analysis of piperazine-containing compounds. jocpr.comrdd.edu.iqresearchgate.netresearchgate.netmdpi.com Future research could focus on developing a validated HPLC-UV or LC-MS method for the determination of this compound. This would involve optimizing the chromatographic conditions, including the choice of the stationary and mobile phases, and for HPLC-UV, potentially a derivatization step to enhance its UV activity for greater sensitivity. jocpr.comresearchgate.net

Analytical TechniqueMethod Development FocusPotential Application
HPLC-UV Optimization of chromatographic separation, development of a derivatization method to enhance UV detection. jocpr.comresearchgate.netRoutine quantification in synthetic reaction monitoring and quality control.
LC-MS Development of a sensitive and selective method for complex matrices, identification of fragmentation patterns. mdpi.comTrace level detection in biological samples (e.g., plasma, urine) for pharmacokinetic studies.

Elucidation of Complex Biological Interaction Networks at a Systems Level (in vitro/cellular)

The biological activities of many bromoaniline and piperazine derivatives have been reported, suggesting that this compound may also possess interesting pharmacological properties. smolecule.comnih.govresearchgate.netmdpi.comresearchgate.netiajps.com A systematic investigation into its biological interaction networks at a cellular level is a critical next step.

Future in vitro studies should screen the compound against a panel of human cancer cell lines to assess its anti-proliferative activity. nih.gov Furthermore, its potential as an antibacterial agent could be explored against various pathogenic bacterial strains. researchgate.netmdpi.com Understanding the mechanism of action would require further studies, such as target identification and pathway analysis, to elucidate the complex biological interactions at a systems level.

Q & A

Q. What are the key considerations for designing a synthetic route to 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with a brominated aniline precursor. The 4-ethylpiperazine moiety can be introduced via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using polar aprotic solvents like DMF and elevated temperatures). Reaction optimization should utilize Design of Experiments (DoE) principles to evaluate variables such as temperature, solvent polarity, and catalyst loading . Post-synthesis, purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is critical to isolate the target compound. Structural validation should combine NMR (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the regioselectivity of bromine substitution in the aniline ring?

  • Methodological Answer : Regioselectivity is determined through X-ray crystallography (if crystalline) or computational modeling (e.g., density functional theory (DFT) to predict electronic effects). Comparative analysis of coupling constants in 1^1H NMR can also indicate substitution patterns. For example, the deshielding of protons adjacent to the bromine atom provides evidence of its position .

Q. What analytical techniques are essential for characterizing the purity of this compound?

  • Methodological Answer : Purity assessment requires HPLC (with UV detection at ~254 nm for aromatic systems) and melting point analysis (if crystalline). Residual solvents or byproducts can be quantified via gas chromatography-mass spectrometry (GC-MS) . For salts (e.g., dihydrochloride forms), ion chromatography or elemental analysis validates counterion stoichiometry .

Advanced Research Questions

Q. How does the 4-ethylpiperazine substituent influence the compound’s physicochemical properties compared to methyl or dimethyl analogs?

  • Methodological Answer : The ethyl group enhances lipophilicity, which can be quantified via logP measurements (shake-flask method or HPLC-derived values). Comparative solubility studies in aqueous buffers (pH 1–7.4) and molecular dynamics simulations predict bioavailability differences. For example, methylpiperazine derivatives (e.g., CID 4961872) show higher aqueous solubility than ethyl-substituted analogs due to reduced steric hindrance .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Use radiolabeled analogs (e.g., 14^{14}C-labeled ethylpiperazine) to track metabolic pathways in vivo. Parallel microsomal stability assays (using liver S9 fractions) and plasma protein binding studies (via ultrafiltration) identify degradation hotspots. Data normalization to internal standards (e.g., stable isotope-labeled analogs) reduces variability .

Q. How can computational tools streamline the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Molecular docking (using software like AutoDock Vina) predicts binding modes to target proteins (e.g., GPCRs or kinases). Pair this with free-energy perturbation (FEP) calculations to estimate ΔΔG values for substituent modifications. For instance, replacing ethyl with cyclopropyl groups may improve entropy-driven binding. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What experimental designs optimize reaction yields while minimizing hazardous byproducts?

  • Methodological Answer : Employ factorial design (e.g., 2k^k designs) to screen variables like catalyst type, solvent, and temperature. For example, a 3-factor design could reduce brominated byproducts in NAS reactions. Green chemistry metrics (e.g., E-factor) should guide solvent selection (e.g., switching from DMF to cyclopentyl methyl ether). Real-time monitoring via in situ IR spectroscopy detects intermediates and minimizes hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.